molecular formula C15H23N3O3S B2628238 N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide CAS No. 2224342-84-9

N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide

Cat. No. B2628238
CAS RN: 2224342-84-9
M. Wt: 325.43
InChI Key: GZAZEEDUJWWXBZ-UHFFFAOYSA-N
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Description

N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide, also known as CYM-51010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide involves the inhibition of a specific protein called glycogen synthase kinase-3 beta (GSK-3β). This protein is involved in various signaling pathways that regulate cell growth and survival. By inhibiting GSK-3β, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can disrupt these pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can improve insulin sensitivity and reduce inflammation, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide is its specificity for GSK-3β, which makes it a valuable tool for studying the role of this protein in various biological processes. However, like any other small molecule inhibitor, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide also has its limitations. One of the main limitations is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the research on N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide. One of the most promising areas of research is the development of new cancer therapies based on the inhibition of GSK-3β. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide and its potential applications in the treatment of metabolic disorders. Finally, the development of more specific and potent inhibitors of GSK-3β could help to overcome some of the limitations of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide and other small molecule inhibitors.

Synthesis Methods

The synthesis of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide involves multiple steps, starting with the reaction of cyclohexanone with methyl hydrazine to form 1-cyclohexyl-5-methylpyrazole. This intermediate is then reacted with vinylsulfonic acid to yield the final product, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide. The synthesis of this compound has been optimized and improved over the years, making it more efficient and cost-effective.

Scientific Research Applications

N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use in cancer therapy. Studies have shown that N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

N-(1-cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-3-22(20,21)10-9-15(19)16-14-11-12(2)18(17-14)13-7-5-4-6-8-13/h3,11,13H,1,4-10H2,2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAZEEDUJWWXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCCC2)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide

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